ethyl (6E)-5-oxo-6-[2-oxo-2-(phenylamino)ethylidene]thiomorpholine-3-carboxylate
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Overview
Description
Ethyl (6E)-5-oxo-6-[2-oxo-2-(phenylamino)ethylidene]thiomorpholine-3-carboxylate is a complex organic compound with a unique structure that includes a thiomorpholine ring, a phenylamino group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (6E)-5-oxo-6-[2-oxo-2-(phenylamino)ethylidene]thiomorpholine-3-carboxylate typically involves multiple steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of a suitable amine with a sulfur-containing compound under controlled conditions.
Introduction of the Phenylamino Group: The phenylamino group is introduced via a nucleophilic substitution reaction, where an appropriate phenylamine reacts with an intermediate compound.
Formation of the Ethyl Ester: The final step involves esterification, where the carboxylic acid group is converted into an ethyl ester using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (6E)-5-oxo-6-[2-oxo-2-(phenylamino)ethylidene]thiomorpholine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the thiomorpholine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl (6E)-5-oxo-6-[2-oxo-2-(phenylamino)ethylidene]thiomorpholine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which ethyl (6E)-5-oxo-6-[2-oxo-2-(phenylamino)ethylidene]thiomorpholine-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites, where it can inhibit or activate biological pathways. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-3-piperidinecarboxylate: Similar in having an ethyl ester and a carbonyl group but lacks the thiomorpholine ring and phenylamino group.
Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate: Contains an ethyl ester and a carbonyl group but has a different ring structure.
Uniqueness
Ethyl (6E)-5-oxo-6-[2-oxo-2-(phenylamino)ethylidene]thiomorpholine-3-carboxylate is unique due to its combination of a thiomorpholine ring, a phenylamino group, and an ethyl ester. This unique structure imparts specific chemical properties and biological activities that are not found in similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H16N2O4S |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
ethyl (6E)-6-(2-anilino-2-oxoethylidene)-5-oxothiomorpholine-3-carboxylate |
InChI |
InChI=1S/C15H16N2O4S/c1-2-21-15(20)11-9-22-12(14(19)17-11)8-13(18)16-10-6-4-3-5-7-10/h3-8,11H,2,9H2,1H3,(H,16,18)(H,17,19)/b12-8+ |
InChI Key |
JSPRPBQHCXSHPC-XYOKQWHBSA-N |
Isomeric SMILES |
CCOC(=O)C1CS/C(=C/C(=O)NC2=CC=CC=C2)/C(=O)N1 |
Canonical SMILES |
CCOC(=O)C1CSC(=CC(=O)NC2=CC=CC=C2)C(=O)N1 |
Origin of Product |
United States |
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